molecular formula C6H12N2O2 B15239580 N'-Hydroxy-1-methoxycyclobutane-1-carboximidamide

N'-Hydroxy-1-methoxycyclobutane-1-carboximidamide

Cat. No.: B15239580
M. Wt: 144.17 g/mol
InChI Key: COFFQZUTKKNCJJ-UHFFFAOYSA-N
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Description

N'-Hydroxy-1-methoxycyclobutane-1-carboximidamide is a cyclic carboximidamide derivative characterized by a cyclobutane ring substituted with methoxy and N'-hydroxy groups. Its molecular formula is C₆H₁₁N₂O₂ (inferred from ), and it belongs to a broader class of N-hydroxy carboximidamides. The compound’s structural features, such as the N-hydroxy group and methoxy substituent, may confer reactivity in coordination chemistry or catalysis, akin to N,O-bidentate directing groups observed in related amides (e.g., N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

N'-hydroxy-1-methoxycyclobutane-1-carboximidamide

InChI

InChI=1S/C6H12N2O2/c1-10-6(3-2-4-6)5(7)8-9/h9H,2-4H2,1H3,(H2,7,8)

InChI Key

COFFQZUTKKNCJJ-UHFFFAOYSA-N

Isomeric SMILES

COC1(CCC1)/C(=N/O)/N

Canonical SMILES

COC1(CCC1)C(=NO)N

Origin of Product

United States

Preparation Methods

The synthesis of N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide involves several steps. One common method includes the reaction of cyclobutanone with hydroxylamine to form cyclobutanone oxime. This intermediate is then methylated using methanol and a suitable catalyst to yield N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide

Chemical Reactions Analysis

N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Hydroxy-1-methoxycyclobutane-1-carboximidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, and more research is needed to fully understand its effects .

Comparison with Similar Compounds

Structural Analogs in the N'-Hydroxy-1-methoxycycloalkane Series

The most closely related analogs of N'-Hydroxy-1-methoxycyclobutane-1-carboximidamide are its cycloheptane and cyclohexane counterparts (Table 1).

Table 1: Key Properties of N'-Hydroxy-1-methoxycycloalkane Carboximidamides

Compound Name CAS Registry No. Molecular Formula Molecular Weight (g/mol) Key Features
This compound Not explicitly listed* C₆H₁₁N₂O₂ ~157.17 (calculated) Smallest ring size; high ring strain
N'-Hydroxy-1-methoxycycloheptane-1-carboximidamide 1603982-84-8 C₉H₁₈N₂O₂ 186.25 Larger ring; lower strain
N'-Hydroxy-1-methoxycyclohexane-1-carboximidamide Not explicitly listed* C₈H₁₅N₂O₂ ~171.22 (calculated) Intermediate ring size
  • Ring Size and Strain : Cyclobutane’s four-membered ring introduces significant angle strain compared to cycloheptane (7-membered) or cyclohexane (6-membered). This strain may enhance reactivity in ring-opening or functionalization reactions.
  • Commercial Availability : The cycloheptane derivative has documented suppliers, while the cyclobutane analog’s availability is less clear, suggesting it may be a niche research compound .

Functional Group Comparison: N-Hydroxy Amides

Compounds like N-Hydroxyoctanamide (CAS: 7377-03-9) share the N-hydroxy amide functional group but lack cyclic structures (Table 2). These linear analogs provide insights into the role of the N-hydroxy group in coordination or stability.

Table 2: Comparison with Linear N-Hydroxy Amides

Compound Name CAS Registry No. Molecular Formula Key Differences
N-Hydroxyoctanamide 7377-03-9 C₈H₁₇NO₂ Linear chain; no cyclic strain
Target Cyclobutane Compound - C₆H₁₁N₂O₂ Cyclic structure; potential for chelation
  • Reactivity : Linear N-hydroxy amides may exhibit different coordination behavior in metal-catalyzed reactions due to the absence of a rigid cyclic scaffold.
  • Safety and Handling : N-Hydroxyoctanamide’s GHS data emphasize precautions like protective gloves and respiratory equipment, but similar guidelines are unavailable for the cyclobutane analog .

Research Implications and Limitations

  • Applications : The cyclobutane derivative’s strained ring could make it a candidate for studies on ring-opening polymerization or as a ligand in catalysis, though direct evidence is lacking.
  • Data Gaps : Physical properties (e.g., boiling point, solubility) for most analogs are undocumented, hindering comprehensive comparisons.

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